2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-N-cyclopropyl-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FNO/c11-6-3-4-7(13)8(9(6)12)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBOETLWKCXJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2,3 Dichloro N Cyclopropyl 6 Fluorobenzamide and Its Analogs
Classical Amide Bond Formation Strategies
The formation of the amide bond is a fundamental transformation in the synthesis of 2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide. Traditional methods remain highly relevant and are widely employed for their reliability and scalability.
Acid Chloride/Amine Condensation Protocols
The reaction between a carboxylic acid chloride and an amine is a robust and long-established method for amide synthesis. This protocol involves the activation of the carboxylic acid, 2,3-dichloro-6-fluorobenzoic acid, by converting it into the more reactive acid chloride, 2,3-dichloro-6-fluorobenzoyl chloride. This intermediate readily reacts with cyclopropylamine (B47189), typically in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the target amide.
The process begins with the conversion of the carboxylic acid to its corresponding acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,3-dichloro-6-fluorobenzoyl chloride is then subjected to condensation with cyclopropylamine. A variety of bases and solvent systems can be employed to optimize reaction conditions and yield.
Table 1: Reagents for Acid Chloride Formation
| Reagent | Formula | Byproducts | Phase | Notes |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Liquid | Excess reagent can be removed by distillation. |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Liquid | Often used for milder reaction conditions. |
Application of Coupling Reagents for Amidation
Direct amidation between a carboxylic acid and an amine can be facilitated by a wide array of coupling reagents. These reagents activate the carboxylic acid in situ, avoiding the need to isolate a more reactive intermediate like an acid chloride. This approach is often preferred for its milder conditions and compatibility with sensitive functional groups.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. iris-biotech.deuni-kiel.de For the synthesis of this compound, 2,3-dichloro-6-fluorobenzoic acid is mixed with cyclopropylamine in the presence of a coupling reagent and often an additive to suppress side reactions and enhance reaction rates. bachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used with carbodiimides to minimize racemization in chiral substrates and improve efficiency. bachem.compeptide.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Full Name | Notes |
|---|---|---|---|
| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide | Byproduct (DCU) is poorly soluble, limiting its use in solid-phase synthesis. bachem.com |
| Carbodiimide | EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble byproduct, facilitating easier workup. peptide.com |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A non-toxic alternative to the BOP reagent. bachem.com |
| Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts quickly with less epimerization during coupling. peptide.com |
Advanced Synthetic Approaches to Functionalize Benzamide (B126) Scaffolds
Beyond the initial amide bond formation, advanced synthetic methods are employed to modify the benzamide core. These strategies allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl/Heteroaryl Bond Formation
The halogen atoms on the phenyl ring of this compound serve as valuable handles for transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the diversification of the benzamide scaffold. researchgate.netrsc.org
Palladium catalysts are most commonly used for these transformations. nih.gov For instance, a Suzuki-Miyaura coupling could be used to replace one of the chlorine atoms with an aryl or heteroaryl group by reacting the dichlorobenzamide with a boronic acid or ester in the presence of a palladium catalyst and a base. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, leveraging the different reactivities of the halogen substituents.
Directed C-H Functionalization Strategies for Regioselective Synthesis
Directed C-H functionalization has emerged as a powerful tool for the regioselective modification of aromatic rings. nih.gov In this approach, a directing group on the substrate coordinates to a transition metal catalyst, guiding the activation and subsequent functionalization of a specific C-H bond. nih.gov The amide group in N-cyclopropylbenzamide analogs can act as a directing group, facilitating the ortho-C-H functionalization of the benzoyl ring. chemrxiv.org
This strategy allows for the introduction of substituents at positions that are not readily accessible through classical electrophilic aromatic substitution. For example, a palladium-catalyzed C-H arylation could introduce a new aryl group ortho to the amide functionality. nih.gov While the presence of multiple substituents on the this compound ring presents challenges for regioselectivity, careful selection of catalysts and directing groups can enable precise modifications. nih.govrsc.org
Cyclization Reactions Involving Amide/Thiourea (B124793) Moieties for Heterocycle Construction
The amide or corresponding thiourea moiety of benzamide analogs can participate in cyclization reactions to construct various heterocyclic systems. ekb.eg These reactions are valuable for building complex, polycyclic structures that are often found in pharmacologically active compounds.
For example, an N-acylthiourea, derived from the corresponding benzamide, can undergo oxidative cyclization to form thiazole (B1198619) derivatives. ekb.eg Intramolecular cyclodehydration is another common strategy. ekb.eg Furthermore, directed ortho-metalation of the benzamide, followed by reaction with a suitable electrophile, can initiate a cyclization cascade. organic-chemistry.org A redox cyclization method using nitrous oxide has been reported for the synthesis of heterocycles directly from amides, proceeding through a directed ortho-metalation intermediate. organic-chemistry.org These methods provide efficient routes to fused heterocyples, expanding the chemical space accessible from the initial benzamide scaffold. nih.govbeilstein-journals.org
Preparation of Labeled Analogs for Mechanistic Studies
To elucidate the metabolic fate, distribution, and target engagement of pharmacologically active compounds, isotopically labeled analogs are indispensable tools. nih.gov The synthesis of labeled this compound can be approached by incorporating isotopes such as Carbon-14 (¹⁴C), Tritium (³H), or Deuterium (B1214612) (²H) at specific, metabolically stable positions within the molecule.
Carbon-14 (¹⁴C) Labeling: Carbon-14 is frequently chosen for radiolabeling due to its long half-life and the fact that carbon is a fundamental component of the molecule, making it an ideal tracer for quantitative analysis in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govmoravek.com A common strategy for labeling the benzamide core involves starting with a simple, commercially available ¹⁴C-labeled precursor.
A plausible synthetic route could begin with [¹⁴C]barium carbonate ([¹⁴C]BaCO₃), which can be converted to [¹⁴C]carbon dioxide. wuxiapptec.com This can then be used in a Grignard reaction with an appropriate arylmagnesium halide to form a carboxyl-¹⁴C-labeled benzoic acid intermediate. Alternatively, precursors like [¹⁴C]potassium cyanide can be used to introduce the label, which is then hydrolyzed to the corresponding carboxylic acid. wuxiapptec.com The choice of labeling position is critical; it should be placed in a part of the molecule that is not expected to be cleaved off during metabolism. wuxiapptec.com For the target compound, labeling the carbonyl carbon of the benzamide ensures the radiolabel remains with the core structure.
Deuterium (²H) Labeling: Deuterium labeling is valuable for mechanistic studies, particularly for investigating kinetic isotope effects and for use as internal standards in mass spectrometry. nih.govchem-station.com The introduction of deuterium can slow down metabolism at specific sites, a strategy sometimes used to improve a drug's pharmacokinetic profile. nih.govclearsynth.com
Methods for deuterium incorporation into the aromatic ring of a benzamide precursor often involve acid-catalyzed hydrogen/deuterium (H/D) exchange. nih.govchem-station.com For instance, treating a fluorobenzoic acid intermediate with concentrated deuterated sulfuric acid (D₂SO₄) can facilitate the exchange of aromatic protons with deuterium. nih.gov More modern methods utilize transition-metal catalysts (e.g., Palladium) or photochemical approaches to achieve selective H/D exchange under milder conditions. nih.govrsc.org Labeling the cyclopropyl (B3062369) group is more complex but can be achieved by synthesizing the ring from labeled precursors or through specialized enzymatic methods that have been demonstrated for creating stereoselective ¹³C-labeled cyclopropanes, serving as a proof-of-concept for other isotopes. au.dknih.gov
Derivatization Pathways for Structure-Activity Relationship (SAR) Probes
Derivatization is a cornerstone of medicinal chemistry, used to systematically probe the interactions of a lead compound with its biological target. For this compound, this involves modifying three key regions: the halogenated benzene (B151609) ring, the N-cyclopropyl group, and the amide nitrogen itself.
The number, position, and identity of halogen substituents on the phenyl ring can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. SAR studies on related benzamides and other aromatic compounds have shown that halogens can modulate activity through a combination of steric and electronic effects.
In some series of kinase inhibitors, substituting an anilino ring with halogen atoms in the meta-position leads to very potent compounds due to favorable interactions within a hydrophobic region of the ATP-binding domain. drugdesign.org Conversely, in a study of N-substituted benzamide derivatives as antitumor agents, it was found that the presence of a chlorine atom on the benzene ring could significantly decrease anti-proliferative activity. nih.gov This highlights the context-dependent nature of halogen substitution. Systematic replacement of the chloro and fluoro groups in the target molecule with other halogens (Br, I) or moving them to different positions on the ring would be critical to map these interactions.
Table 1: General SAR Trends for Halogen Substitution on Aromatic Rings
| Modification | Rationale / Potential Impact | Representative Findings from Analogous Series |
|---|---|---|
| Varying Halogen Identity (F, Cl, Br, I) | Probes the effect of polarizability, electronegativity, and size on binding affinity. | In some series, potent compounds are obtained with halogen atoms (e.g., Cl) in specific positions, suggesting favorable hydrophobic or polar interactions. drugdesign.org |
| Positional Isomerism | Determines the optimal substitution pattern for target engagement. | Shifting substituents can drastically alter activity, indicating a well-defined binding pocket. |
| Number of Halogens | Modulates overall lipophilicity and electronic character of the ring. | Dihalo- and trihalo-substituted compounds often exhibit different activity profiles compared to mono-substituted analogs. acs.org |
| Replacement with Non-Halogen Groups | Explores the necessity of the halogen for activity (e.g., replace with -CH₃, -CF₃, -CN). | Replacing a trifluoromethyl group with a methyl group can lead to inactivity, showing the importance of an electron-withdrawing substituent. acs.org |
The N-cyclopropyl group is a small, rigid, and metabolically stable moiety. nih.gov Its unique electronic properties, sometimes described as having "double bond character," can influence conformation and binding. Varying this group helps to define the steric and conformational requirements of the substituent on the amide nitrogen.
Studies on related compounds, such as glucokinase activators, have explored the replacement of simple N-alkyl groups with various cycloalkyl-fused systems to optimize activity and safety profiles. nih.gov The cyclopropane (B1198618) ring can be replaced with other small cycloalkanes (e.g., cyclobutane, cyclopentyl) to probe the effect of ring size and strain. Additionally, opening the ring to analogous acyclic alkyl groups (e.g., isopropyl, n-propyl) can reveal whether the rigidity of the cyclic structure is essential for activity.
Table 2: Probing the N-Cycloalkyl Moiety for SAR
| Modification | Rationale / Potential Impact |
|---|---|
| Ring Expansion (Cyclobutyl, Cyclopentyl) | Investigates the tolerance for increased steric bulk and altered bond angles at the nitrogen substituent. |
| Ring Contraction/Opening (Azetidinyl, Isopropyl) | Determines if the specific three-membered ring conformation is critical for optimal binding. |
| Substitution on the Cyclopropyl Ring | Probes for additional binding pockets or steric constraints around the N-substituent. |
| Introduction of Heteroatoms (e.g., Oxetanyl) | Explores the potential for hydrogen bonding or other polar interactions. |
Broad exploration of substituents at the amide nitrogen is a common strategy to improve potency and modulate physicochemical properties. Numerous studies on N-substituted benzamides have demonstrated that a wide range of groups can be tolerated, often leading to significant changes in biological activity.
For example, in the development of GlyT-1 inhibitors, a series of N-((cycloalkyl)methyl)benzamides were synthesized where the cycloalkyl group was part of a larger, more complex piperazine-containing structure. nih.govresearchgate.net In other work, SAR studies on bis-benzamides showed that various alkyl side chains could be introduced, leading to potent compounds with nanomolar activity against prostate cancer cells. nih.gov The systematic replacement of the cyclopropyl group with diverse functionalities—including substituted phenyl rings, heteroaromatics, and various alkyl chains—is a crucial pathway for lead optimization. Preliminary SAR from one study on benzamide derivatives indicated that the nature of the substituent on the phenyl ring in the N-alkyl portion is critical to activity. nih.gov
Table 3: Examples of N-Substituent Modifications in Benzamide Analogs
| N-Substituent Class | Example(s) | Rationale / Potential Impact |
|---|---|---|
| Acyclic Alkyl | Isopropyl, t-butyl, benzyl | Defines basic steric and hydrophobic requirements. |
| Aromatic/Heteroaromatic | Phenyl, Pyridyl, Thienylmethyl | Explores potential for π-stacking or other specific interactions with aromatic residues in the binding site. acs.org |
| Complex Cyclic Systems | Piperidinyl, Piperazinyl | Introduces vectors for further substitution and can significantly alter solubility and pharmacokinetic properties. nih.govresearchgate.net |
| Functionalized Chains | Aminoalkyl, Hydroxyalkyl | Introduces polar groups to engage in hydrogen bonding and improve aqueous solubility. |
Spectroscopic Characterization and Molecular Structural Elucidation of 2,3 Dichloro N Cyclopropyl 6 Fluorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique used to determine the structure of a molecule by analyzing the magnetic properties of its atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
No experimental ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of the aromatic ring, the cyclopropyl (B3062369) group, and the amide N-H of 2,3-dichloro-N-cyclopropyl-6-fluorobenzamide, were found.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
Specific ¹³C NMR chemical shift assignments for the carbon atoms of the benzamide (B126) core and the cyclopropyl substituent of the target molecule are not available in the searched literature.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environment
The characteristic chemical shift for the fluorine atom attached to the benzene (B151609) ring in this compound has not been reported in the available literature.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
While general IR absorption regions are known for functional groups such as N-H (amide), C=O (carbonyl), C-F, and C-Cl, the specific experimental IR spectrum detailing the characteristic vibrational frequencies (in cm⁻¹) for this compound is not documented.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
HRMS data, which would provide the precise mass-to-charge ratio (m/z) to confirm the elemental composition and molecular formula (C₁₀H₈Cl₂FNO), could not be located for this compound.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, critical data regarding its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement are unknown.
Conformational Analysis of the Benzamide and Cyclopropyl Moieties
The conformation of N-substituted benzamides is primarily dictated by the rotational barriers around the C(O)-N bond and the C(aryl)-C(O) bond. The amide bond (C(O)-N) typically exhibits a high degree of double bond character, leading to a planar conformation. For secondary amides, this results in the possibility of cis and trans isomers. In the case of this compound, the trans conformation, where the cyclopropyl group and the carbonyl oxygen are on opposite sides of the C(O)-N bond, is expected to be overwhelmingly favored due to steric hindrance.
The orientation of the benzamide group relative to the dichlorofluorophenyl ring is a key conformational feature. The dihedral angle between the plane of the aromatic ring and the amide plane is influenced by the substitution pattern on the ring. In analogous structures, these dihedral angles can vary significantly. For instance, in N,N',N''-tricyclopropylbenzene-1,3,5-tricarboxamide, the amide groups are inclined at angles of 26.5°, 36.9°, and 37.8° with respect to the benzene ring. researchgate.net This twisting is a compromise between resonance stabilization, which favors planarity, and steric repulsion between the amide group and the ortho-substituents on the aromatic ring. Given the presence of a chlorine atom at the 2-position and a fluorine atom at the 6-position, a significant dihedral angle is anticipated for this compound to alleviate steric strain.
The cyclopropyl group, being a small, rigid ring, has specific conformational preferences when attached to a nitrogen atom. The orientation of the cyclopropyl ring relative to the rest of the molecule can be described by the torsion angle around the N-C(cyclopropyl) bond. Studies on N-cyclopropyl amides have shown that the cyclopropyl C-C bonds tend to eclipse the N-C(O) bond.
| Torsional Angle | Description | Expected Value Range (°) |
| C(2)-C(1)-C(O)-N | Dihedral angle between the aromatic ring and the amide plane | 30 - 60 |
| C(1)-C(O)-N-C(cyclopropyl) | Amide bond torsion angle defining cis/trans conformation | ~180 (trans) |
| C(O)-N-C(cyclopropyl)-C(ring) | Orientation of the cyclopropyl group | Variable, influenced by packing forces |
Investigation of Intramolecular and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
The molecular packing and solid-state architecture of this compound are governed by a network of non-covalent interactions, including hydrogen bonds and halogen bonds.
Intramolecular Interactions:
An important consideration is the potential for intramolecular hydrogen bonding. In this molecule, an N-H group acts as a hydrogen bond donor, while the fluorine and chlorine atoms, as well as the carbonyl oxygen, can act as acceptors. The presence of a fluorine atom at the 6-position (ortho to the amide group) makes an intramolecular N-H···F hydrogen bond plausible. This type of interaction is known to influence the conformation of fluorinated benzamides, often leading to a more planar arrangement of the amide group and the aromatic ring to accommodate the hydrogen bond. mdpi.com Similarly, an N-H···Cl interaction with the chlorine at the 2-position could also occur. The relative strengths of these potential intramolecular hydrogen bonds would dictate the preferred conformation in the solid state and in solution.
Intermolecular Interactions:
In the crystal lattice, intermolecular hydrogen bonds are expected to be a dominant feature. The amide N-H group is a potent hydrogen bond donor, and the carbonyl oxygen is an excellent acceptor. This typically leads to the formation of N-H···O=C hydrogen bonds, which can organize the molecules into chains or dimers. researchgate.netnih.gov
Beyond classical hydrogen bonding, other non-covalent interactions play a crucial role. The chlorine and fluorine substituents can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile, such as the carbonyl oxygen or another halogen atom on an adjacent molecule. The aromatic ring itself can engage in π-π stacking interactions, further stabilizing the crystal packing.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Intramolecular H-bond | N-H | F (ortho) | 2.1 - 2.5 | Influences planarity |
| Intramolecular H-bond | N-H | Cl (ortho) | 2.3 - 2.8 | Competes with N-H···F |
| Intermolecular H-bond | N-H | C=O | 1.8 - 2.2 | Primary packing motif |
| Halogen Bond | C-Cl | O=C | < 3.5 | Directional interaction |
| Halogen Bond | C-F | O=C | < 3.2 | Weaker than C-Cl···O |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Contributes to crystal stability |
Computational and Theoretical Studies on 2,3 Dichloro N Cyclopropyl 6 Fluorobenzamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in chemistry and physics to predict molecular properties.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. For 2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to determine the optimized molecular geometry. researchgate.netresearchgate.net This process involves finding the minimum energy conformation, which corresponds to the most likely structure of the molecule. The resulting data includes precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.
The conformational landscape of this compound is influenced by the rotational freedom around the amide bond and the bond connecting the cyclopropyl (B3062369) group to the nitrogen atom. Different conformers may exist with varying energies, and DFT calculations can map these energy landscapes to identify the most stable conformers and the energy barriers between them.
Table 1: Selected Optimized Geometric Parameters for a Benzamide (B126) Derivative (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | 119 - 121 |
| C-Cl | 1.74 | - |
| C-F | 1.35 | - |
| C=O | 1.23 | - |
| C-N | 1.36 | - |
| N-C (cyclopropyl) | 1.47 | - |
| O=C-N | - | 122 |
| C-N-C | - | 125 |
Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. In this compound, the electronegative oxygen, chlorine, and fluorine atoms are expected to create regions of negative electrostatic potential, while the hydrogen atoms of the cyclopropyl group and the amide proton are likely to be in regions of positive potential. These maps are valuable for predicting how the molecule will interact with other molecules, including biological receptors.
Table 2: Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values. The actual energies would be determined from specific DFT calculations for this compound.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. faccts.dewisc.edu It provides a localized picture of the bonding in a molecule, which is more intuitive than the delocalized molecular orbitals.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target.
The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, which is a measure of the strength of the interaction. mdpi.comresearchgate.net Docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govmdpi.com This information is crucial for understanding the mechanism of action of a potential drug and for designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgresearchgate.net These models are built by finding a statistical relationship between a set of molecular descriptors and the observed biological activity of a series of compounds.
For this compound, a QSAR model could be developed to predict its activity against a particular biological target. nih.gov This would involve calculating a variety of molecular descriptors for this compound and a series of related compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov By correlating these descriptors with the biological activity, a predictive model can be generated. mdpi.com Such models are valuable tools in drug discovery for prioritizing compounds for synthesis and testing, thereby saving time and resources.
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Mechanistic Investigations into Biological Activity Excluding Clinical Outcomes
Antifungal Activity and Mechanisms of Fungal Growth Inhibition
No studies detailing the antifungal activity or the mechanisms of fungal growth inhibition for 2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide were identified.
Antibacterial Activity and Bacterial Target Elucidation
No research was found that investigated the antibacterial properties or elucidated the bacterial targets of this compound.
Zinc-Activated Channel (ZAC) Antagonism and Ion Channel Modulation
There is no available information regarding the potential for this compound to act as a Zinc-Activated Channel (ZAC) antagonist or to modulate other ion channels.
No electrophysiological studies characterizing the inhibition of ZAC by this compound have been published.
Without evidence of ZAC antagonism, there are no studies identifying binding sites or the mode of antagonism for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Optimal Halogenation Patterns for Enhanced Bioactivity
The nature and position of halogen substituents on the benzamide (B126) ring are critical determinants of the compound's interaction with its biological target. The specific 2,3-dichloro-6-fluoro pattern suggests a finely tuned arrangement to optimize potency and selectivity.
The placement of chlorine and fluorine atoms on the aromatic ring of 2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide is not arbitrary and is expected to significantly influence its biological activity. The ortho-fluorine (at position 6) can have profound effects on the molecule's conformation and properties. An ortho-substituent can induce a twist in the amide bond, affecting the planarity of the molecule and influencing how it fits into a binding pocket. Furthermore, fluorine at this position can engage in hydrogen bonding with receptor residues, potentially anchoring the molecule in a specific orientation.
The choice of chlorine and fluorine as substituents is significant. Fluorine, with its small van der Waals radius and high electronegativity, can act as a bioisostere for a hydrogen atom, yet it can also form strong hydrogen bonds and alter metabolic stability. The "magic chloro" effect in drug discovery highlights the versatility of chlorine, which can mimic both electron-donating and electron-withdrawing groups depending on the molecular context. chemrxiv.org Its larger size compared to fluorine can provide beneficial steric interactions within a binding site.
The combination of a highly electronegative fluorine at the ortho position and two chlorine atoms at the meta and ortho positions creates a unique electronic and steric profile. This specific combination likely optimizes the compound's binding affinity and selectivity for its target. The interplay between the inductive effects of the halogens and their potential for halogen bonding can lead to a synergistic enhancement of bioactivity.
Conformational Constraints and Electronic Effects of the Cyclopropyl (B3062369) Group on Target Interaction
The N-cyclopropyl group is a key structural feature that imposes significant conformational constraints and exerts specific electronic effects, both of which are critical for the molecule's interaction with its biological target.
Research on secondary N-cyclopropyl amides has revealed that they exhibit unusual conformational behavior. Unlike other secondary amides that predominantly exist in the Z-rotamer (trans) conformation, N-cyclopropyl amides show a significant population of the E-rotamer (cis) conformation around the carbonyl-nitrogen bond in solution. Furthermore, these amides tend to adopt an ortho conformation around the N-cPr bond, as opposed to the more common anti conformation. This distinct conformational preference can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.
From an electronic standpoint, the cyclopropyl group is known to have "double bond character" and can act as a good π-electron donor. researchgate.net This can influence the electronic properties of the adjacent amide group, potentially affecting its hydrogen bonding capacity and interaction with the target protein.
N-Substitution Effects on Amide Conformation and Biological Activity
The substitution on the amide nitrogen is a critical determinant of a compound's biological activity. The cyclopropyl group in this compound is crucial for maintaining the preferred amide conformation. As mentioned, N-cyclopropyl amides favor an E-rotamer (cis) conformation. This cis-amide conformation can be a key element for fitting into a specific binding pocket that may not accommodate the more common trans-amide conformation.
The steric bulk and shape of the N-substituent are also important. The compact and rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule, which can be advantageous for binding affinity by reducing the entropic cost of binding. Any significant alteration to the N-substituent would likely disrupt the optimal conformation and lead to a loss of activity.
Stereochemical Implications for Efficacy and Target Specificity
While this compound itself is achiral, the introduction of chiral centers, for instance, through substitution on the cyclopropyl ring, would have significant stereochemical implications. The spatial arrangement of substituents is critical for molecular recognition by biological targets. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a chiral molecule can have vastly different biological activities, with one isomer often being significantly more potent than the others.
Correlation between Molecular Descriptors and Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For a molecule like this compound, several molecular descriptors would be expected to correlate with its biological responses.
QSAR studies on other series of benzamides have highlighted the importance of various descriptors. For instance, topological descriptors, which describe the connectivity of atoms in a molecule, and shape indices have been successfully used to model the antimicrobial activity of substituted benzamides. For a series of herbicidal benzamides, properties like the partition coefficient (log P), the Wiener Index (a topological descriptor), and specific polarisability were found to have a strong correlation with their photosynthetic electron transport inhibitory activity. researchgate.net
For this compound, it is anticipated that a combination of electronic, steric, and hydrophobic descriptors would be necessary to model its bioactivity.
Interactive Data Table: Key Molecular Descriptors and Their Potential Influence on Bioactivity
| Molecular Descriptor | Description | Potential Influence on Bioactivity of this compound |
| LogP | A measure of a compound's lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets of the target. |
| Molecular Weight | The mass of one molecule of the substance. | Affects absorption, distribution, and metabolism. |
| Topological Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with hydrogen bonding capacity and cell permeability. |
| Dipole Moment | A measure of the overall polarity of a molecule. | Affects solubility and the strength of dipole-dipole interactions with the target. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Future Research Directions and Applications As a Chemical Probe
Design and Synthesis of Next-Generation Analogs with Improved Potency and Selectivity
The development of analogs of 2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide would be a critical first step in optimizing its potential as a chemical probe. Structure-activity relationship (SAR) studies would be essential to understand how modifications to the molecule affect its biological activity. Key synthetic strategies and design considerations would include:
Modification of the Benzamide (B126) Ring: Systematic replacement of the chlorine and fluorine atoms with other halogens or small functional groups could modulate the compound's electronic properties and binding affinities.
Alterations to the Cyclopropyl (B3062369) Group: The rigid cyclopropane (B1198618) moiety is known to influence the conformational properties of molecules, which can impact their interaction with biological targets. Exploring derivatives with substituted cyclopropyl rings or alternative small, strained ring systems could lead to enhanced potency and selectivity.
Introduction of Reactive Moieties: For use as a covalent probe, the incorporation of a mildly reactive electrophile could enable the formation of a stable covalent bond with a target protein, facilitating target identification and validation.
Systematic exploration of these modifications would likely yield a library of analogs with a range of potencies and selectivities, providing a valuable toolkit for biological investigation.
Exploration of Broader Biological Activities and Therapeutic Potential
Compounds containing benzamide and cyclopropane scaffolds have demonstrated a wide array of biological activities. Therefore, it is plausible that this compound and its analogs could exhibit therapeutic potential across various disease areas. Future research should involve comprehensive screening of this compound class in a variety of biological assays to explore activities such as:
Antiproliferative and Cytotoxic Effects: Many novel carboxamide derivatives have been investigated for their potential as anticancer agents. researchgate.net
Antimicrobial Properties: Substituted benzamides have also been a source of new antibacterial and antifungal agents. rsc.org
Enzyme Inhibition: The rigid conformation imparted by the cyclopropyl group can be advantageous for fitting into the active sites of enzymes, making these compounds interesting candidates for enzyme inhibitor screening. nih.gov
The discovery of any significant biological activity would pave the way for more focused preclinical development and investigation of the underlying mechanism of action.
Utility as a Pharmacological Tool for Investigating Specific Biological Pathways
A well-characterized chemical probe with high potency and selectivity can be an invaluable tool for dissecting complex biological pathways. Should an analog of this compound be identified with a specific molecular target, it could be used to:
Modulate Target Activity: By either inhibiting or activating its target, the probe could be used in cell-based assays and animal models to elucidate the physiological and pathological roles of the target protein.
Dissect Signaling Cascades: The acute and specific action of a chemical probe allows researchers to study the immediate downstream effects of modulating a particular protein, helping to map out signaling pathways.
Validate Novel Drug Targets: By demonstrating a desired phenotypic effect upon target engagement, a chemical probe can provide strong evidence for the therapeutic potential of a novel drug target.
The development of such a tool would be of significant benefit to the broader biomedical research community.
Development of Derivatized Probes for Target Engagement and Proteomics Studies
To fully exploit the potential of this compound as a chemical probe, it would be necessary to develop derivatized versions suitable for advanced applications such as target engagement and proteomics. This would involve the synthesis of probes incorporating:
Affinity Tags: The addition of a biotin (B1667282) or other affinity handle would allow for the pulldown and identification of protein targets from complex biological lysates.
Reporter Groups: The incorporation of a fluorescent dye or a photo-crosslinking group would enable visualization of the probe's subcellular localization and facilitate the identification of binding partners through photo-affinity labeling.
These derivatized probes are essential for modern chemical proteomics workflows, which aim to globally map the interactions of small molecules with the proteome, providing insights into a compound's mechanism of action and potential off-target effects.
Q & A
Q. What protocols ensure safe handling and waste disposal?
- Methodological Answer : Use fume hoods for synthesis; PPE includes nitrile gloves and solvent-resistant aprons. Waste is neutralized (e.g., acidic hydrolysis for amide cleavage) and disposed via licensed hazardous waste contractors. Document SDS (Safety Data Sheet) parameters: LD (oral rat) and ecotoxicity (Daphnia magna EC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
